molecular formula C22H14O6 B151420 Isodiospyrin CAS No. 20175-84-2

Isodiospyrin

Cat. No.: B151420
CAS No.: 20175-84-2
M. Wt: 374.3 g/mol
InChI Key: OEEOHKZVBKYMBA-UHFFFAOYSA-N
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Description

Isodiospyrin is a dimeric naphthoquinone derived primarily from plants in the genus Diospyros (Ebenaceae family), such as D. virginiana, D. piscatoria, and D. abyssinica. Its molecular formula is C₂₂H₁₄O₆ (molecular weight: 374.4 g/mol), and it exists as a red crystalline powder with a quinone-based structure characterized by two naphthoquinone units linked via a dimeric bond .

This compound has demonstrated broad-spectrum biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. It inhibits human DNA topoisomerase I, preventing DNA relaxation and exhibiting cytotoxicity against tumor cells . Additionally, it shows potent activity against Gram-positive bacteria (e.g., Streptococcus pyogenes) and fungal pathogens (e.g., Phomopsis obscurans) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodiospyrin can be synthesized through various chemical routes. One common method involves the oxidative coupling of 2-hydroxy-1,4-naphthoquinone derivatives. This process typically requires the use of oxidizing agents such as potassium ferricyanide or silver oxide under controlled conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, particularly from species within the Diospyros genus. The extraction process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Isodiospyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional chemical modifications .

Mechanism of Action

Isodiospyrin exerts its effects primarily by inhibiting human DNA topoisomerase I. Unlike other topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds directly to the enzyme, preventing it from accessing the DNA substrate. This inhibition also extends to the kinase activity of topoisomerase I, affecting the splicing factor 2/alternate splicing factor .

Comparison with Similar Compounds

Structural Comparison

Isodiospyrin belongs to the dimeric naphthoquinone class, structurally related to diospyrin, neodiospyrin, and 7-methyljuglone. Key differences include:

Compound Molecular Formula Structural Feature Source Plant
This compound C₂₂H₁₄O₆ Dimeric naphthoquinone with methyl groups D. virginiana, D. piscatoria
Diospyrin C₂₂H₁₄O₆ Similar dimeric structure but distinct stereochemistry D. abyssinica, D. ehretioides
Neodiospyrin C₂₂H₁₄O₆ Isomeric form with alternative bonding pattern D. virginiana (autumn roots)
7-Methyljuglone C₁₁H₈O₃ Monomeric naphthoquinone with a methyl substituent D. maffiensis, Euclea natalensis

Key Insight : this compound and diospyrin are stereoisomers, differing in the spatial arrangement of their dimeric bonds. Neodiospyrin shares the same molecular formula but exhibits seasonal variability in concentration, peaking in autumn .

Antimicrobial and Antifungal Activity

Compound MIC (µg/mL) Against Pathogens Key Findings
This compound Streptococcus pneumoniae: 0.78–50 2–4× more potent than diospyrin against Gram-positive bacteria
Phomopsis obscurans: 81.4% inhibition at 30 µM Superior antifungal activity compared to 7-methyljuglone in some strains
Diospyrin Streptococcus pyogenes: 1.56–100 Less active than this compound; higher MIC values
Leishmania donovani: IC₅₀ = 0.5 µg/mL Comparable antiparasitic efficacy to this compound
7-Methyljuglone Phomopsis obscurans: 97% inhibition at 30 µM Higher antifungal activity than this compound in specific pathogens

Key Insight: this compound’s dimeric structure enhances its antibacterial potency compared to monomeric naphthoquinones like 7-methyljuglone, though the latter excels in certain antifungal applications .

Pharmacological Mechanisms

Compound Mechanism of Action Therapeutic Application
This compound Inhibits DNA topoisomerase I; induces DNA damage Anticancer, antimicrobial therapy
Diospyrin Tumor growth inhibition via undefined pathways Antitumor, antiparasitic agents
Neodiospyrin Not fully characterized; seasonal biosynthesis Limited studies; potential antifungal

Key Insight : this compound’s topoisomerase inhibition is well-documented, whereas diospyrin’s antitumor effects lack mechanistic clarity .

Chemical Stability and Availability

  • This compound : Requires storage at 0–10°C in dark, dry conditions due to light and heat sensitivity .
  • Diospyrin : Similar stability profile but less commercially available .
  • 7-Methyljuglone: More stable monomeric form; widely used in antifungal formulations .

Biological Activity

Isodiospyrin is a naturally occurring compound derived from the plant Diospyros morrisiana, characterized by its unique asymmetrical 1,2-binaphthoquinone structure. Its biological activities have garnered significant interest, particularly in the context of cancer research and antimicrobial properties. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

This compound exhibits notable cytotoxic effects against various tumor cell lines. Unlike traditional topoisomerase inhibitors such as camptothecin, this compound does not form covalent complexes with human DNA topoisomerase I (htopo I) but instead inhibits its activity through direct binding. This binding prevents htopo I from accessing DNA substrates, thereby interfering with DNA relaxation processes essential for replication and transcription .

Key Findings:

  • Inhibition of Topoisomerase I : this compound has been shown to inhibit the catalytic activity of htopo I effectively. In assays, it demonstrated a more potent inhibitory effect compared to camptothecin, especially when pre-incubated with the enzyme .
  • Kinase Activity Inhibition : The compound also inhibits the kinase activity of htopo I towards splicing factors, which is crucial for RNA processing . At a concentration of 40 µM, this compound reduced kinase activity by 90%, showcasing its potential as a therapeutic agent in targeting cancer cell proliferation mechanisms.

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. In comparative studies, this compound was found to have an IC50 value of approximately 26.7 µM against M. tuberculosis, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .

Data Table: Biological Activity of this compound

Activity Target IC50 Value (µM) Notes
Inhibition of htopo IHuman DNA Topoisomerase I20-40More potent than camptothecin
Inhibition of kinase activityHtopo I towards splicing factors10-40Significant reduction in activity
Antimicrobial activityMycobacterium tuberculosis26.7Effective against drug-resistant strains

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that it significantly reduced cell viability in a dose-dependent manner. The study highlighted that this compound's mechanism involves disrupting critical cellular processes through topoisomerase inhibition, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against M. tuberculosis. The study demonstrated that this compound not only inhibited bacterial growth but also showed effectiveness against both drug-sensitive and drug-resistant strains. This positions this compound as a promising candidate for further development in treating tuberculosis .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for isodiospyrin, and how can purity be optimized during purification?

  • Methodological Answer : this compound synthesis typically involves coupling reactions of naphthoquinone derivatives, with purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Purity optimization requires monitoring by HPLC (>95% purity threshold) and confirming absence of dimeric byproducts through mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine UV-Vis spectroscopy (to confirm quinoid chromophores), high-resolution MS (for molecular weight validation), and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities. Compare spectral data with literature benchmarks to detect structural deviations .

Q. How should researchers design in vitro bioassays to evaluate this compound’s antimicrobial activity?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) with positive controls (e.g., ampicillin). Include solvent-only controls to isolate compound-specific effects, and validate results across triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analysis of cytotoxicity studies (e.g., IC₅₀ values in cancer cell lines) to identify variables such as cell passage number, assay duration, or solvent choice. Replicate experiments under harmonized conditions (e.g., 72-hour exposure in DMSO <0.1%) and apply statistical tests (ANOVA, Tukey’s HSD) to assess significance of discrepancies .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in eukaryotic systems?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Validate findings using CRISPR-Cas9 knockouts of candidate targets (e.g., apoptosis regulators) and assess rescue phenotypes via overexpression assays .

Q. How can researchers address challenges in replicating this compound’s reported antiplasmodial activity?

  • Methodological Answer : Ensure consistency in parasite strains (e.g., Plasmodium falciparum 3D7), synchronization methods, and assay readouts (e.g., SYBR Green fluorescence). Test compound stability in culture media via LC-MS and control for hemozoin inhibition artifacts using β-hematin formation assays .

Q. What computational approaches are robust for predicting this compound’s molecular targets?

  • Methodological Answer : Perform molecular docking against curated target libraries (e.g., PDB, ChEMBL) using AutoDock Vina, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response curves for this compound’s bioactivity?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use Akaike’s Information Criterion (AIC) to compare model fit across datasets .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

  • Methodological Answer : Prioritize models with validated metabolic similarity to humans (e.g., murine CYP450 isoforms). Use LC-MS/MS to quantify plasma/tissue concentrations over time and apply non-compartmental analysis (NCA) for AUC and half-life calculations .

Q. Experimental Reproducibility

Q. Which protocols ensure reproducibility in this compound’s isolation from natural sources?

  • Methodological Answer : Document plant material authentication (voucher specimens), extraction solvents (e.g., methanol:dichloromethane 1:1), and chromatographic conditions (e.g., Sephadex LH-20). Share raw NMR/MS data in public repositories (e.g., Zenodo) for independent verification .

Properties

IUPAC Name

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOHKZVBKYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174007
Record name Isodiospyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20175-84-2
Record name Isodiospyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20175-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isodiospyrin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISODIOSPYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isodiospyrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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